molecular formula C13H8ClF3S B7992237 1-Chloro-3-fluoro-6-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-6-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7992237
M. Wt: 288.72 g/mol
InChI Key: VICQAWOJNQKAQX-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-6-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with chlorine (position 1), fluorine (position 3), and a sulfanylmethyl group at position 5. The sulfanylmethyl moiety is further substituted with a 3,4-difluorophenyl ring.

Properties

IUPAC Name

2-chloro-1-[(3,4-difluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-11-5-9(15)2-1-8(11)7-18-10-3-4-12(16)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICQAWOJNQKAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CSC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-6-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-3-fluorobenzene and 3,4-difluorobenzenethiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Synthetic Route: The key step involves the nucleophilic substitution reaction where the thiol group of 3,4-difluorobenzenethiol attacks the benzene ring of 1-chloro-3-fluorobenzene, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Chloro-3-fluoro-6-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-Chloro-3-fluoro-6-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a fluorinated organic compound with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a chloro group, a fluoro group, and a sulfanylmethyl substituent on a benzene ring. These features contribute to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals due to its ability to act as a building block for various drug candidates. Its fluorinated structure enhances metabolic stability and bioavailability.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of fluorinated benzene compounds have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents.

Agrochemicals

Fluorinated compounds are increasingly utilized in agrochemicals due to their increased efficacy and lower environmental impact. The presence of fluorine can enhance the herbicidal and fungicidal properties of active ingredients.

Case Study: Herbicide Development

A research project focused on synthesizing herbicides from fluorinated phenolic compounds showed that the inclusion of sulfur-containing groups significantly improved herbicidal activity against common weeds. This suggests that this compound could be explored as a lead compound for new herbicides.

Materials Science

The unique properties of fluorinated compounds make them suitable for advanced materials applications, including coatings and polymers. Their chemical stability and resistance to degradation are advantageous for creating long-lasting materials.

Case Study: Coating Applications

Fluorinated aromatic compounds have been studied for use in protective coatings due to their hydrophobic properties. A recent study evaluated the performance of fluorinated coatings in harsh environments, demonstrating superior resistance to corrosion and staining compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-6-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Substituent Placement on the Benzene Core

A positional isomer, 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene (), shifts the sulfanylmethyl group from position 6 to position 2. This alteration impacts steric and electronic effects:

  • Steric Effects : The proximity of substituents in the ortho position (position 2) may hinder rotational freedom or intermolecular interactions compared to the para-substituted target compound.

Substituent Variation on the Sulfanylmethyl Group

The compound 1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene () replaces the 3,4-difluorophenyl group with a 4-chlorophenyl substituent. Key differences include:

  • Halogen Effects: The 4-chlorophenyl group introduces a bulkier, less electronegative substituent compared to the 3,4-difluorophenyl group.
  • Lipophilicity : The difluorophenyl group may enhance lipophilicity (LogP) compared to chlorophenyl, improving membrane permeability in biological systems .
Table 1: Substituent Comparison
Compound Name Sulfanylmethyl Substituent Key Properties
Target Compound 3,4-Difluorophenyl High electronegativity, increased LogP
1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanyl] 4-Chlorophenyl Moderate electronegativity, lower LogP

Sulfur-Containing Analogues in Broader Context

  • Sulfonamide Derivatives (): Compounds like SC-558 and its analogs feature sulfonamide (-SO₂NH₂) groups instead of sulfanylmethyl (-SCH₂-). Sulfonamides exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to thioethers, influencing solubility and target binding in pharmaceuticals .
  • MCHR1 Antagonists (): Fluorinated pyrimidine derivatives (e.g., FE@SNAP) share the 3,4-difluorophenyl motif but within a heterocyclic framework. The difluorophenyl group in these compounds enhances metabolic stability and receptor affinity, suggesting similar benefits in the target compound .

Fluorine Substitution Patterns

The 3,4-difluorophenyl group in the target compound contrasts with mono- or non-fluorinated analogs:

  • Metabolic Stability : Fluorination often reduces oxidative metabolism, extending half-life in vivo—a trait observed in FE@SNAP and related antagonists .

Research Implications and Limitations

While the provided evidence lacks experimental data for direct comparison, structural analysis suggests:

  • The target compound’s 3,4-difluorophenyl-sulfanylmethyl group offers a balance of lipophilicity and electronic modulation, distinct from chlorinated or non-fluorinated analogs.
  • Positional isomerism and substituent choice significantly impact physicochemical properties, necessitating further synthetic and pharmacological studies.

Biological Activity

1-Chloro-3-fluoro-6-[(3,4-difluorophenyl)sulfanylmethyl]benzene, with the molecular formula C13H8ClF3SC_{13}H_8ClF_3S and a molecular weight of approximately 288.71 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H8ClF3SC_{13}H_8ClF_3S
  • Molecular Weight : 288.71 g/mol
  • CAS Number : Not specified in the sources
  • Purity : 97% GC-FID .

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the sulfanylmethyl group and halogen substitutions. These features may enhance its interactions with biological targets such as enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which could be a mechanism for its biological effects.
  • Antimicrobial Activity : The presence of fluorine atoms may enhance lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.

Cytotoxicity

A study examining related compounds found that certain fluorinated benzene derivatives exhibited cytotoxic effects against cancer cell lines. The cytotoxicity was often linked to the ability to induce apoptosis through the mitochondrial pathway .

Case Studies

  • Antimicrobial Efficacy : In vitro studies on structurally related compounds demonstrated effective inhibition of bacterial growth in strains resistant to conventional antibiotics. This suggests potential for further investigation into this compound as an antimicrobial agent.
  • Cytotoxicity Testing : A comparative analysis of various benzene derivatives revealed that those with halogen substitutions showed increased cytotoxicity against human cancer cell lines. This aligns with findings from similar studies where fluorinated compounds were noted for their enhanced biological activity .

Data Table: Comparative Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobialHypothetical based on structure
Related Fluorinated Benzene DerivativeCytotoxicity
Sulfonamide DerivativeAntimicrobial

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